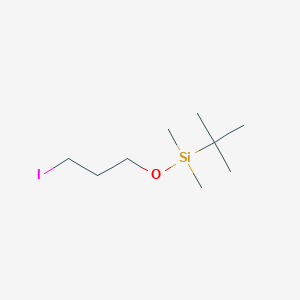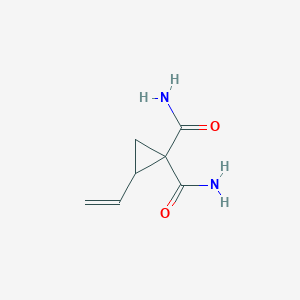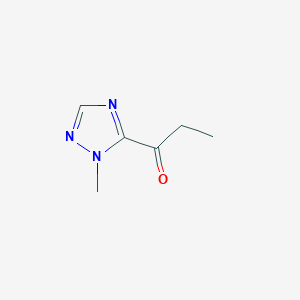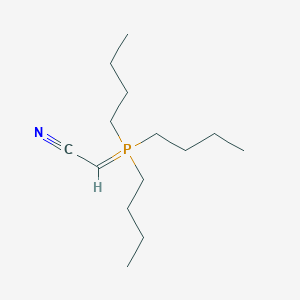
Cyanomethylenetributylphosphorane
Vue d'ensemble
Description
Cyanomethylenetributylphosphorane is an important organophosphorus compound known for its utility in organic synthesis. It is a stabilized trialkylphosphorane that can act as a substitute for the diethyl azodicarboxylate and triphenylphosphine system in the Mitsunobu reaction. This compound is particularly useful in reactions involving nucleophiles with high pKa values .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanomethylenetributylphosphorane can be synthesized in two steps starting from chloroacetonitrile. The first step involves the reaction of tributylphosphine with chloroacetonitrile in nitromethane to afford phosphonium salts as colorless needles. The second step involves the deprotonation of these phosphonium salts to yield this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and toluene .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethylenetributylphosphorane primarily undergoes substitution reactions. It is highly effective in the Mitsunobu reaction, where it facilitates the alkylation of various nucleophiles with alcohols .
Common Reagents and Conditions:
Reagents: Alcohols, nucleophiles (e.g., sulfonamides, carboxylic acids)
Major Products: The major products formed from these reactions are alkylated nucleophiles, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Cyanomethylenetributylphosphorane has a wide range of applications in scientific research:
Mécanisme D'action
Cyanomethylenetributylphosphorane acts as a nucleophilic catalyst in the Mitsunobu reaction. It facilitates the formation of a phosphonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product. This mechanism allows for the efficient conversion of alcohols to various alkylated products .
Comparaison Avec Des Composés Similaires
- Cyanomethylenetrimethylphosphorane
- Diethyl azodicarboxylate and triphenylphosphine system
Comparison: Cyanomethylenetributylphosphorane is unique in its ability to facilitate reactions with nucleophiles having high pKa values, which is a limitation for the traditional diethyl azodicarboxylate and triphenylphosphine system. Additionally, it offers better stability and handling compared to cyanomethylenetrimethylphosphorane .
Propriétés
IUPAC Name |
2-(tributyl-λ5-phosphanylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLUMPWPFZWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=CC#N)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404992 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-27-0 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



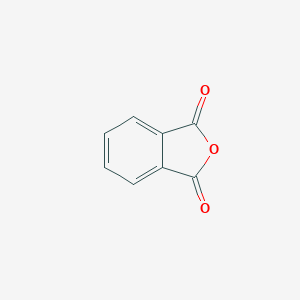
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
